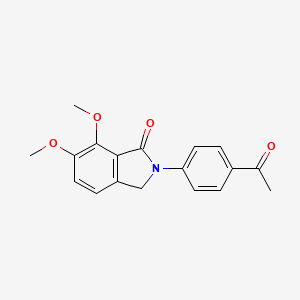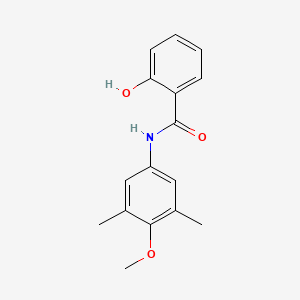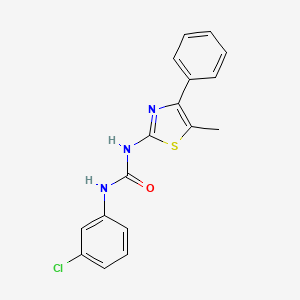![molecular formula C15H12Cl2N2O2 B5863710 N-[2-(acetylamino)phenyl]-2,6-dichlorobenzamide](/img/structure/B5863710.png)
N-[2-(acetylamino)phenyl]-2,6-dichlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(acetylamino)phenyl]-2,6-dichlorobenzamide, commonly referred to as N-(2-acetamidophenyl)-2,6-dichlorobenzamide (ADBA), is a small molecule inhibitor that has been extensively studied for its potential use in various scientific research applications. ADBA is a member of the benzamide family of compounds and has shown promising results in the inhibition of various biological targets, making it a valuable tool for researchers in the fields of biochemistry, pharmacology, and molecular biology.
作用機序
The mechanism of action of N-[2-(acetylamino)phenyl]-2,6-dichlorobenzamide is primarily through the inhibition of PARP. PARP is an enzyme that plays a key role in DNA repair, and its inhibition can lead to increased sensitivity to DNA-damaging agents. This compound has also been shown to inhibit the activity of other enzymes, such as tankyrase and mono(ADP-ribosyl)transferases (ARTs), which are involved in various cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its inhibition of PARP and other enzymes. This compound has been shown to increase sensitivity to DNA-damaging agents, leading to increased apoptosis and decreased cell viability. This compound has also been shown to inhibit the activity of tankyrase, leading to decreased Wnt signaling and decreased cell proliferation. Additionally, this compound has been shown to inhibit the activity of ARTs, leading to decreased protein ADP-ribosylation.
実験室実験の利点と制限
The advantages of using N-[2-(acetylamino)phenyl]-2,6-dichlorobenzamide in lab experiments include its specificity for PARP and other enzymes, as well as its relatively low toxicity compared to other PARP inhibitors. This compound is also relatively easy to synthesize and purify, making it a valuable tool for researchers. The limitations of using this compound in lab experiments include its potential off-target effects and the need for further optimization of its pharmacokinetic properties.
将来の方向性
There are several future directions for the use of N-[2-(acetylamino)phenyl]-2,6-dichlorobenzamide in scientific research. One potential direction is the development of more potent and selective PARP inhibitors based on the structure of this compound. Another potential direction is the investigation of the role of this compound in the treatment of various inflammatory and autoimmune diseases. Additionally, the use of this compound in combination with other DNA-damaging agents may lead to increased efficacy in the treatment of cancer.
合成法
The synthesis of N-[2-(acetylamino)phenyl]-2,6-dichlorobenzamide involves the reaction of 2,6-dichlorobenzoyl chloride with 2-acetamidophenylamine in the presence of a base such as triethylamine. The resulting product is then purified through crystallization or column chromatography to obtain pure this compound. The synthesis of this compound is relatively straightforward and can be performed on a small scale in a laboratory setting.
科学的研究の応用
N-[2-(acetylamino)phenyl]-2,6-dichlorobenzamide has been extensively studied for its potential use in various scientific research applications. One of the primary uses of this compound is as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme that plays a key role in DNA repair. This compound has been shown to inhibit the activity of PARP, leading to increased sensitivity to DNA-damaging agents such as ionizing radiation and chemotherapy drugs. This compound has also been investigated for its potential use in the treatment of cancer, as well as in the treatment of various inflammatory and autoimmune diseases.
特性
IUPAC Name |
N-(2-acetamidophenyl)-2,6-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2/c1-9(20)18-12-7-2-3-8-13(12)19-15(21)14-10(16)5-4-6-11(14)17/h2-8H,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKLMIANRBZOBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(5-bromo-2,4-dimethoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5863632.png)
![2-[2-(2-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5863634.png)
![2-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol](/img/structure/B5863638.png)

![N-(3-acetylphenyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5863659.png)
![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-ethoxyphenyl)urea](/img/structure/B5863664.png)

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5863688.png)
![N-(3,5-dimethylphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5863692.png)

![4-bromo-1,3-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5863699.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5863702.png)

![1-[3-(2-thienyl)acryloyl]indoline](/img/structure/B5863723.png)